Cas no 2877682-08-9 (3-({1-[(furan-2-yl)methyl]-5-oxopyrrolidin-3-yl}methyl)-1,3-diazaspiro[4.6]undecane-2,4-dione)

3-({1-[(furan-2-yl)methyl]-5-oxopyrrolidin-3-yl}methyl)-1,3-diazaspiro[4.6]undecane-2,4-dione structure
2877682-08-9 structure
Product Name:3-({1-[(furan-2-yl)methyl]-5-oxopyrrolidin-3-yl}methyl)-1,3-diazaspiro[4.6]undecane-2,4-dione
CAS No:2877682-08-9
MF:C19H25N3O4
MW:359.419504880905
CID:5308745
PubChem ID:165433766
Update Time:2025-07-01

3-({1-[(furan-2-yl)methyl]-5-oxopyrrolidin-3-yl}methyl)-1,3-diazaspiro[4.6]undecane-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • F6617-9017
    • AKOS040856029
    • 2877682-08-9
    • 3-({1-[(furan-2-yl)methyl]-5-oxopyrrolidin-3-yl}methyl)-1,3-diazaspiro[4.6]undecane-2,4-dione
    • 3-[[1-(2-Furanylmethyl)-5-oxo-3-pyrrolidinyl]methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione
    • Inchi: 1S/C19H25N3O4/c23-16-10-14(11-21(16)13-15-6-5-9-26-15)12-22-17(24)19(20-18(22)25)7-3-1-2-4-8-19/h5-6,9,14H,1-4,7-8,10-13H2,(H,20,25)
    • InChI Key: IRWOOZUEVXKLBH-UHFFFAOYSA-N
    • SMILES: N1C2(CCCCCC2)C(=O)N(CC2CC(=O)N(CC3=CC=CO3)C2)C1=O

Computed Properties

  • Exact Mass: 359.18450629g/mol
  • Monoisotopic Mass: 359.18450629g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 585
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 82.9Ų

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 10.51±0.20(Predicted)

3-({1-[(furan-2-yl)methyl]-5-oxopyrrolidin-3-yl}methyl)-1,3-diazaspiro[4.6]undecane-2,4-dione Pricemore >>

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Additional information on 3-({1-[(furan-2-yl)methyl]-5-oxopyrrolidin-3-yl}methyl)-1,3-diazaspiro[4.6]undecane-2,4-dione

Comprehensive Overview of 3-({1-[(furan-2-yl)methyl]-5-oxopyrrolidin-3-yl}methyl)-1,3-diazaspiro[4.6]undecane-2,4-dione (CAS No. 2877682-08-9)

In the rapidly evolving field of pharmaceutical and organic chemistry, 3-({1-[(furan-2-yl)methyl]-5-oxopyrrolidin-3-yl}methyl)-1,3-diazaspiro[4.6]undecane-2,4-dione (CAS No. 2877682-08-9) has emerged as a compound of significant interest. This molecule, characterized by its complex spirocyclic and pyrrolidinone structures, is being extensively studied for its potential applications in drug discovery and development. Researchers are particularly intrigued by its unique heterocyclic framework, which may offer novel therapeutic pathways.

The compound's furan-2-ylmethyl substituent and diazaspiro[4.6]undecane core contribute to its distinct chemical properties, making it a valuable candidate for targeting specific biological mechanisms. Recent trends in AI-driven drug design and computational chemistry have further amplified interest in such molecules, as they align with the growing demand for precision medicine and targeted therapies. Users searching for "spirocyclic compounds in drug discovery" or "pyrrolidinone derivatives" will find this compound highly relevant to their queries.

From a synthetic perspective, 3-({1-[(furan-2-yl)methyl]-5-oxopyrrolidin-3-yl}methyl)-1,3-diazaspiro[4.6]undecane-2,4-dione exemplifies advancements in multi-step organic synthesis. Its preparation often involves Pd-catalyzed cross-coupling and ring-closing metathesis, techniques frequently discussed in forums on green chemistry and sustainable synthesis. These methods resonate with the broader scientific community's focus on reducing environmental impact while maintaining high yields.

In the context of structure-activity relationship (SAR) studies, this compound's hydrogen-bonding motifs and steric effects are critical to understanding its interactions with biological targets. Such insights are invaluable for researchers exploring "small molecule inhibitors" or "allosteric modulators," terms frequently queried in academic and industrial research databases.

Furthermore, the rise of fragment-based drug discovery (FBDD) has spotlighted compounds like 3-({1-[(furan-2-yl)methyl]-5-oxopyrrolidin-3-yl}methyl)-1,3-diazaspiro[4.6]undecane-2,4-dione, as their modular structures allow for efficient optimization. This aligns with current searches for "scaffold hopping strategies" and "lead compound optimization," reflecting the industry's push toward faster, more efficient drug development cycles.

As the scientific community continues to explore underexplored chemical space, compounds with spirocyclic architectures like this one are gaining traction. Their potential in addressing drug resistance and polypharmacology makes them a hot topic in publications and conferences. For those investigating "new chemical entities (NCEs)" or "bioisosteric replacements," this compound represents a compelling case study.

In summary, 3-({1-[(furan-2-yl)methyl]-5-oxopyrrolidin-3-yl}methyl)-1,3-diazaspiro[4.6]undecane-2,4-dione (CAS No. 2877682-08-9) stands at the intersection of innovation and practicality in modern chemistry. Its structural complexity and therapeutic potential make it a subject of ongoing research, perfectly aligning with today's emphasis on rational drug design and molecular diversity.

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